4-Bromo-1-hexene
Overview
Description
4-Bromo-1-hexene is an organic compound with the molecular formula C6H11Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the fourth carbon of a six-carbon chain that includes a double bond between the first and second carbons. This compound is used in various chemical synthesis processes due to its reactivity and the presence of both an alkene and a bromine functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-1-hexene can be synthesized through several methods. One common approach involves the reaction of 1-hexene with bromine in the presence of a solvent like carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 1-hexene, resulting in the formation of this compound.
Another method involves the use of allylmagnesium bromide, which is prepared by reacting allyl bromide with magnesium in dry ether. This Grignard reagent can then be reacted with 1-bromo-3-chloropropane to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to control reaction conditions precisely. The use of catalysts and specific solvents can enhance the efficiency and selectivity of the bromination process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-hexene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Electrophilic Addition: Bromine or hydrogen bromide in an inert solvent like carbon tetrachloride.
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a suitable solvent.
Major Products
Alcohols: Formed from nucleophilic substitution reactions.
Dihalides: Formed from addition reactions with halogens.
Epoxides and Diols: Formed from oxidation reactions.
Scientific Research Applications
4-Bromo-1-hexene is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds and biologically active molecules.
Catalysis: Acts as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Mechanism of Action
The mechanism of action of 4-bromo-1-hexene in chemical reactions involves its functional groups. The double bond can participate in electrophilic addition reactions, while the bromine atom can undergo nucleophilic substitution. The presence of both functional groups allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-hexene: Similar structure but with a chlorine atom instead of bromine.
4-Iodo-1-hexene: Contains an iodine atom instead of bromine.
1-Bromo-5-hexene: The bromine atom is attached to the first carbon instead of the fourth.
Uniqueness
4-Bromo-1-hexene is unique due to the specific positioning of the bromine atom and the double bond, which imparts distinct reactivity patterns. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
4-bromohex-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-3-5-6(7)4-2/h3,6H,1,4-5H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQKXXPCKOEGKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316800 | |
Record name | 4-Bromo-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58794-27-7 | |
Record name | 4-Bromo-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58794-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-hexene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401316800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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